molecular formula C22H48N+ B1205313 didecyl(dimethyl)azanium bromide CAS No. 20256-56-8

didecyl(dimethyl)azanium bromide

Cat. No.: B1205313
CAS No.: 20256-56-8
M. Wt: 326.6 g/mol
InChI Key: JGFDZZLUDWMUQH-UHFFFAOYSA-N
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Description

Didecyldimethylammonium chloride is a quaternary ammonium compound widely recognized for its potent antimicrobial properties. It is a cationic surfactant, meaning it carries a positive charge on the nitrogen atom, which enables it to interact effectively with negatively charged surfaces. This compound is commonly used as an antiseptic and disinfectant, disrupting intermolecular interactions and dissociating lipid bilayers .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Method

      Reactants: Chlorodecane and methylamine.

      Conditions: In the presence of potassium iodide, chlorodecane reacts with methylamine to form didecylmethylamine.

  • Second Method

      Reactants: Decanol, hydrogen, and methylamine.

      Conditions: Decanol undergoes amination with hydrogen and methylamine in the presence of a catalyst to form didecylmethylamine.

Industrial Production Methods

Industrial production typically follows the second method due to its efficiency and scalability. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Didecyldimethylammonium chloride can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium structure.

    Reduction: Reduction reactions are also rare for this compound.

    Substitution: The most common reactions involve nucleophilic substitution, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.

    Conditions: These reactions typically occur in aqueous or alcoholic solutions at moderate temperatures.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include hydroxide, alkoxide, or amine derivatives of didecyldimethylammonium.

Scientific Research Applications

Antimicrobial Efficacy

DDAB is extensively studied for its bactericidal and virucidal properties. Research indicates that it effectively inactivates various pathogens, including bacteria and enveloped viruses.

  • Bactericidal Activity : A study demonstrated the effectiveness of DDAB against Escherichia coli and Salmonella infantis at varying concentrations:
Concentration (ppm)Inactivation Time (without organic material)Inactivation Time (with 5% organic material)
5005 seconds5 seconds
2505 seconds1 minute
1255 seconds30 seconds

The results indicate that while DDAB is highly effective in the absence of organic materials, its efficacy diminishes in contaminated environments, highlighting the importance of context in its application .

Disinfectant in Agriculture

DDAB has been identified as a potential disinfectant for enhancing biosecurity in livestock farms. A study evaluated its effectiveness against pathogens like Salmonella infantis and avian influenza virus (AIV), demonstrating significant inactivation rates under various conditions:

  • Effectiveness Against Viruses : DDAB showed marked differences in virucidal efficacy based on concentration and environmental conditions, indicating its utility in agricultural settings for pathogen control .

Dermatological Research

Research has also focused on the immunological effects of DDAB following dermal exposure. A study indicated that prolonged exposure could lead to hypersensitivity reactions, raising concerns about its safety in cosmetic formulations . This aspect is critical for industries where skin contact is common.

Water Treatment

DDAB is employed in water treatment processes, notably in swimming pool sanitation and cooling tower treatment. Its antimicrobial properties help control microbial growth in these environments, ensuring safety and hygiene .

Cleaning Products

The compound is widely used in formulating disinfectants for healthcare settings, including surgical instruments and surfaces within hospitals. Its ability to kill a broad spectrum of microorganisms makes it an essential ingredient in cleaning products .

Case Study 1: Disinfection in Livestock Farms

A comprehensive study assessed the application of DDAB as a disinfectant in livestock farms. The findings revealed that DDAB effectively reduced pathogen loads significantly, supporting its use as a biosecurity measure:

  • Pathogens Tested : Salmonella infantis, E. coli, and avian influenza virus.
  • Results : The study concluded that DDAB could serve as an effective disinfectant under various conditions, particularly when organic matter was minimal .

Case Study 2: Efficacy Against Enveloped Viruses

In another investigation focusing on viral pathogens, DDAB was tested against coronaviruses and influenza viruses using thermal fogging techniques. The results indicated high efficacy rates, making it a viable option for disinfection during outbreaks .

Mechanism of Action

Didecyldimethylammonium chloride exerts its effects by disrupting the lipid bilayers of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption prevents microbial growth and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different alkyl chain lengths.

    Cetyltrimethylammonium bromide: Similar in structure but with a single long alkyl chain.

    Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar properties but different applications.

Uniqueness

Didecyldimethylammonium chloride is unique due to its dual decyl chains, which provide a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent. Its broad-spectrum activity against bacteria and fungi makes it particularly valuable in various applications .

Biological Activity

Didecyl(dimethyl)azanium bromide (DDAB) is a quaternary ammonium compound (QAC) known for its broad-spectrum antimicrobial properties. This article delves into the biological activity of DDAB, focusing on its bactericidal and virucidal efficacy, potential applications as a disinfectant, and associated toxicological concerns.

Overview of this compound

DDAB is a fourth-generation QAC characterized by its ability to disrupt microbial cell membranes, leading to cell death. Its primary applications include disinfection in agricultural settings, particularly in livestock farms, where it targets pathogens such as Salmonella infantis and the avian influenza virus (AIV) .

Bactericidal Activity

DDAB has demonstrated significant bactericidal activity against various bacterial strains. A study reported the inactivation of E. coli and Salmonella infantis at different concentrations and conditions:

Concentration (ppm)Inactivation Time (without organic material)Inactivation Time (with 5% organic material)
5005 seconds5 seconds
2505 seconds1 minute
1255 seconds30 seconds

In the presence of organic materials, the efficacy of DDAB was notably reduced, highlighting its limitations in contaminated environments .

Virucidal Activity

The virucidal efficacy of DDAB against AIV was also evaluated under varying conditions:

Concentration (ppm)Inactivation Time (without organic material)Inactivation Time (with 5% organic material)
5005 seconds15 minutes
2501 minuteNot effective within 15 minutes
12510 minutesNot effective within 15 minutes

These results indicate that while DDAB is effective against viruses, its performance is significantly hindered by the presence of organic matter .

Application in Livestock Farms

A study conducted in livestock settings demonstrated that DDAB could effectively reduce bacterial and viral loads, thereby enhancing biosecurity measures. The study emphasized the importance of using appropriate concentrations to ensure efficacy, especially when organic contaminants are present .

Toxicological Concerns

Despite its effectiveness as a disinfectant, DDAB poses potential health risks. Research has shown that exposure to DDAB can lead to hypersensitivity reactions and skin irritation. A study revealed that dermal exposure resulted in significant swelling and immune responses in test subjects . Furthermore, high doses have been linked to mortality in avian models, indicating a need for caution in its application .

Q & A

Basic Research Questions

Q. What is the mechanism of DDAB-mediated microbial inactivation at subzero temperatures?

DDAB, a quaternary ammonium compound (QAC), disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids and proteins. In subzero conditions, its efficacy relies on maintaining fluidity by combining with propylene glycol (PPG), which prevents freezing and ensures membrane penetration. Studies confirm DDAB-PPG disrupts enveloped viruses (e.g., PEDV, SIV H1N1) by destabilizing lipid bilayers and denaturing surface proteins, leading to viral inactivation .

Q. How to design an experiment assessing DDAB’s virucidal activity against coronaviruses in frozen environments?

  • Virus preparation : Use PEDV (e.g., YN1 strain) at 10<sup>−3.5</sup> TCID50/0.1 mL and SIV H1N1 with HA titers ≥1:25 .
  • Exposure : Apply DDAB-PPG (1.0 g/m³) via thermal fogging in a −20°C freezer. Place virus-laden polystyrene plates at varying locations to test spatial coverage.
  • Post-treatment analysis : For PEDV, rinse with DMEM and quantify residual infectivity via TCID50 assays in Vero cells. For SIV H1N1, inoculate embryonated eggs and measure HA titers after 72 hours .
  • Controls : Include untreated plates and solvent-only (PPG) groups to distinguish thermal vs. chemical effects .

Q. What are the standard bacterial models for evaluating DDAB’s bactericidal efficacy?

  • Indicator strains : E. coli ATCC8099 and S. aureus ATCC6538 (vegetative cells), B. subtilis spores (GDMCC1.372) .
  • Protocol : Prepare bacterial suspensions (10<sup>6</sup> CFU/mL) in TSB, expose to DDAB-PPG fog (0.4–1.0 g/m³) at −20°C, and quantify log10 reductions via plate counts. Note: Spores require harsher conditions (e.g., higher temperatures or longer exposure) due to DDAB’s limited sporicidal activity .

Advanced Research Questions

Q. How do DDAB dosage and exposure time influence microbial inactivation kinetics in low-temperature settings?

  • Viruses : At 1.0 g/m³, DDAB-PPG achieves complete PEDV inactivation (3.5 log10 TCID50) within 15 minutes. For SIV H1N1, 0.4 g/m³ achieves 100% inactivation in 5/6 replicates at 15 minutes, suggesting dose-dependent variability .
  • Bacteria : S. aureus shows ~5 log10 reduction with 1.0 g/m³ in 15 minutes, while E. coli requires 30–60 minutes for similar efficacy. Suboptimal doses (0.4 g/m³) extend time-to-inactivation .
  • Methodological note : Optimize using time-kill curves and probit analysis to model dose-response relationships .

Q. Why does DDAB fail to inactivate bacterial spores, and how can this limitation be addressed?

DDAB primarily targets membrane integrity, which is ineffective against B. subtilis spores due to their rigid cortex and SASP proteins. To enhance sporicidal activity, combine DDAB with spore-germinant agents (e.g., L-alanine) or synergize with hydrogen peroxide in sequential treatments .

Q. How do aerosol droplet size and dispersion dynamics affect DDAB’s disinfection efficiency in large-scale cold-chain facilities?

  • Droplet size : Thermal foggers generating 4–6 µm droplets (per Stokes’ law) ensure prolonged suspension (~4 hours at −20°C), enabling uniform surface coverage .
  • Validation : Use tracer dyes or fluorescent particles to map dispersion patterns in 300 m³ chambers. Measure residual microbial loads at varying heights and distances from the fogger .

Q. How to resolve contradictory data in DDAB efficacy studies (e.g., incomplete viral inactivation in some replicates)?

  • Potential factors : Variability in viral stock homogeneity, uneven fog distribution, or localized temperature fluctuations.
  • Mitigation : Standardize viral titers via plaque assays, use multiple sampling points, and monitor temperature with data loggers. Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and refine protocols .

Q. What methodologies validate DDAB’s long-term antimicrobial persistence in complex冷链environments?

  • Surface persistence : Coat stainless steel coupons with DDAB-PPG, incubate at −20°C, and challenge with S. aureus at 0, 3, and 6 hours. Compare log reductions vs. untreated controls .
  • Airborne efficacy : Use slit samplers to collect airborne microbes post-fogging and culture to assess residual viability over 6 hours .

Q. Methodological Considerations

Q. How does DDAB compare to other QACs (e.g., benzalkonium chloride) in low-temperature disinfection?

DDAB’s longer alkyl chains (C10) enhance lipid solubility and cold-temperature stability compared to shorter-chain QACs. Benchmark studies show DDAB achieves 1–2 log10 greater reductions than benzalkonium chloride at −20°C against enveloped viruses .

Q. What controls are essential when assessing DDAB’s cytotoxicity in cell-based assays?

  • Solvent controls : Include PPG-only treatments to exclude solvent-induced cytotoxicity.
  • Neutralization : Add 0.5% lecithin + 3% Tween 80 to quench residual DDAB before cell inoculation .
  • Viability assays : Use ATP bioluminescence or resazurin reduction to quantify cell survival post-exposure .

Properties

CAS No.

20256-56-8

Molecular Formula

C22H48N+

Molecular Weight

326.6 g/mol

IUPAC Name

didecyl(dimethyl)azanium

InChI

InChI=1S/C22H48N/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3/q+1

InChI Key

JGFDZZLUDWMUQH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC

Key on ui other cas no.

20256-56-8

Related CAS

2390-68-3 (bromide)
7173-51-5 (chloride)
7173-51-5 (chloride salt/solvate)

Synonyms

Bardac 22
deciquam 222
didecyldimethylammonium
didecyldimethylammonium bromide
didecyldimethylammonium chloride

Origin of Product

United States

Synthesis routes and methods

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